3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Description
Properties
Molecular Formula |
C17H11FN2O2S |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)9-20-16(21)15-14(19-17(20)23)12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,19,23) |
InChI Key |
NCAZPQCGZUDTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuro-Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzofuran and a suitable carbonyl compound.
Introduction of the Thioxo Group: The thioxo group can be introduced via a reaction with a sulfur-containing reagent, such as Lawesson’s reagent, under controlled conditions.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the core structure with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thione (-S-) group at position 2 participates in nucleophilic substitution reactions, enabling sulfur replacement with oxygen or nitrogen nucleophiles:
-
With amines : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in ethanol at 60–80°C to yield 2-amino derivatives.
-
With alcohols : Methanol or ethanol under acidic conditions (HCl, H₂SO₄) substitutes sulfur with alkoxy groups at 70–90°C.
Example :
Oxidation Reactions
The thioxo group undergoes oxidation to form sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | RT, 2 hr | Sulfoxide | 65–70 |
| mCPBA | DCM, 0°C | Sulfone | 85–90 |
Sulfone derivatives show enhanced electrophilicity for subsequent functionalization.
Ring Expansion/Contraction
Under acidic or basic conditions, the fused benzofuro-pyrimidine system undergoes structural rearrangements:
-
Acidic (H₂SO₄) : Ring expansion forms a seven-membered thiazepine derivative.
-
Basic (NaOH) : Ring contraction yields condensed thiazole analogs.
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):
Adducts are stabilized by fluorine’s electron-withdrawing effect, confirmed by X-ray crystallography.
Microwave-Assisted Functionalization
Comparative studies demonstrate efficiency gains using microwave irradiation:
| Reaction Type | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |
|---|---|---|
| Condensation with aldehydes | 60%, 6 hr (DMF, 100°C) | 88%, 25 min (150°C) |
| Cyclization | 55%, 8 hr | 82%, 30 min |
Microwave protocols reduce side reactions and improve purity .
Multicomponent Reactions (MCRs)
The compound serves as a building block in MCRs for synthesizing polyheterocycles:
-
With benzothiazole aldehydes : Forms pyrrolo-benzothiazole hybrids under microwave irradiation (150°C, 30 min).
-
With 6-aminothiouracil : Generates pyrido[2,3-d]pyrimidine derivatives via cyclocondensation .
Biological Implications of Modifications
-
Sulfone derivatives : Exhibit 3–5× enhanced anticancer activity (IC₅₀ = 1.2–2.8 μM) against MCF-7 cells compared to parent compound.
-
2-Amino analogs : Demonstrate broad-spectrum antimicrobial activity (MIC = 4–16 μg/mL against S. aureus and E. coli) .
Stability Under Environmental Conditions
| Condition | Degradation Observed? | Half-Life |
|---|---|---|
| pH 2 (HCl) | Yes (sulfoxide formation) | 4 hr |
| pH 9 (NaOH) | Yes (ring contraction) | 2 hr |
| UV light (254 nm) | No | >48 hr |
This compound’s reactivity profile underscores its versatility as a scaffold for developing therapeutics with tailored biological properties. Strategic functionalization of its thioxo group and heterocyclic core enables precise modulation of pharmacodynamic and pharmacokinetic profiles.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in antimicrobial and anti-inflammatory domains. For instance, derivatives of thioxo-pyrimidines have been shown to possess potent antimicrobial effects against various pathogens.
Antimicrobial Activity
- Mechanism : The thioxo group in the compound is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth.
- Case Studies : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml against gram-negative bacteria, suggesting strong antimicrobial potential .
Anti-inflammatory Properties
Compounds similar to 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran moiety can enhance anti-inflammatory effects .
- Pharmaceutical Development : Given its biological activity, this compound could be developed into a pharmaceutical agent targeting infections or inflammatory diseases.
- Research Tool : Its unique structure may serve as a lead compound for synthesizing new derivatives with enhanced properties.
- Agricultural Chemistry : Similar thioxo-pyrimidine compounds are being explored as potential pesticides due to their biological activity against plant pathogens .
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can bind to receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Table 1: Core Structure Comparison
Key Insights :
- The benzofuro core (oxygen) may improve metabolic stability compared to pyrido (nitrogen) or thieno (sulfur) analogs .
- Thieno derivatives (e.g., IVPC) show strong binding to phenylalanine hydroxylase (PAH), making them effective pharmacological chaperones .
Substituent Effects
Table 2: Substituent Impact on Activity
Key Insights :
Biological Activity
The compound 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is a member of the pyrimidine derivatives, which have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one involves several chemical reactions that yield a compound characterized by a thioxo group and a benzofuran moiety. The presence of the fluorobenzyl group is significant as it may enhance biological activity through increased lipophilicity and altered electronic properties.
Antimicrobial Activity
Research indicates that derivatives of thioxo-pyrimidines exhibit substantial antimicrobial effects. For instance, compounds similar to 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one were tested against various bacterial strains. A notable study found that a related compound demonstrated high antimicrobial activity against gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml and minimum bactericidal concentrations (MBCs) of 25.0 µg/ml .
| Compound | MIC (µg/ml) | MBC (µg/ml) | Target Organism |
|---|---|---|---|
| 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one | TBD | TBD | TBD |
| Related Compound | 12.5 | 25.0 | Gram-negative bacteria |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. For example, thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that these compounds can inhibit cell growth significantly in various cancer cell lines . The mechanism often involves dual inhibition pathways affecting critical enzymes in nucleotide metabolism.
Study on Antitumor Activity
In a study focusing on thieno[2,3-d]pyrimidine derivatives, compounds were evaluated for their cytotoxic effects against breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values ranging from 27.6 µM to lower concentrations depending on structural modifications . This suggests that the structural features of pyrimidine derivatives are crucial for enhancing their anticancer efficacy.
Microbiological Screening
A microbiological screening of synthesized derivatives revealed that specific structural modifications could lead to enhanced antimicrobial properties. The compound's activity was assessed against various pathogens, confirming its potential as an effective antimicrobial agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one?
Answer:
The synthesis typically involves cyclocondensation of a substituted pyrimidinone precursor with appropriate benzofuran derivatives. A validated approach includes:
- Step 1: React 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with α,β-unsaturated ketones (chalcones) in DMF under reflux, as demonstrated in analogous pyrido[2,3-d]pyrimidine syntheses .
- Step 2: Introduce the 4-fluorobenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization: Microwave-assisted synthesis can reduce reaction time, while palladium catalysts (e.g., Pd(OAc)₂) may improve regioselectivity in fused-ring systems .
Basic: How can the molecular structure and purity of this compound be confirmed?
Answer:
- X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between thioxo and carbonyl groups). Use data-to-parameter ratios >15 and R-factors <0.07 for reliability .
- NMR spectroscopy: Assign peaks using ¹H, ¹³C, and ¹⁹F NMR. The 4-fluorobenzyl group shows a characteristic doublet at ~7.2–7.4 ppm (¹H) and a singlet at ~-115 ppm (¹⁹F) .
- HPLC-MS: Achieve >95% purity using a C18 column with a gradient of acetonitrile/water (0.1% formic acid) and monitor [M+H]⁺ ions .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
- Kinase inhibition assays: Screen against diacylglycerol kinase (DGK) isoforms using fluorescence-based ADP-Glo™ assays, as structurally related thioxo-pyrimidinones exhibit DGK inhibition .
- Anticancer activity: Test cytotoxicity in MCF-7 (breast) or A549 (lung) cancer cells via MTT assays, referencing IC₅₀ values of pyrido[3,2-d]pyrimidinones (e.g., Compound 42 in ).
- Solubility profiling: Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced: How can researchers resolve contradictions in reported solubility and stability data?
Answer:
- Controlled stability studies: Perform accelerated degradation tests under varied pH (e.g., pH 1.2–9.0 using ammonium acetate buffers ) and temperatures (25–40°C). Monitor degradation products via LC-MS.
- Solvent screening: Use Hansen solubility parameters to identify optimal solvents. Polar aprotic solvents (DMF, DMSO) typically enhance solubility for rigid heterocycles .
- Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphic transitions affecting solubility .
Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Systematic substitution: Vary the fluorobenzyl substituent (e.g., meta- vs. para-fluoro) and thioxo group (replace with oxo or selenoxo) to assess electronic effects on DGK inhibition .
- Molecular docking: Use AutoDock Vina to model interactions with DGKα’s ATP-binding pocket. Prioritize derivatives with predicted ΔG values < -8 kcal/mol .
- In vivo validation: Test top candidates in zebrafish xenograft models to correlate in vitro SAR with tumor growth inhibition .
Advanced: How can researchers address low yields in large-scale synthesis?
Answer:
- Flow chemistry: Implement continuous-flow reactors to improve heat/mass transfer during cyclocondensation steps, reducing side-product formation .
- Catalyst optimization: Screen Pd/Xantphos systems for Suzuki-Miyaura couplings if introducing aryl groups, achieving turnover numbers (TON) >100 .
- Workup protocols: Use aqueous-organic biphasic extraction (e.g., ethyl acetate/water) to isolate the product and recover unreacted starting materials .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8°) to identify crystalline vs. amorphous forms .
- Solid-state NMR: Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to detect hydrogen-bonding networks influencing stability .
- Dynamic vapor sorption (DVS): Measure hygroscopicity to assess risk of hydrate formation during storage .
Advanced: How can metabolic pathways of this compound be elucidated?
Answer:
- In vitro metabolism: Incubate with human liver microsomes (HLMs) and identify phase I metabolites (e.g., hydroxylation at C5 or defluorination) via UPLC-QTOF-MS .
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Toxicogenomics: Perform RNA-seq on HepG2 cells to assess hepatotoxicity markers (e.g., ALT/AST elevation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
